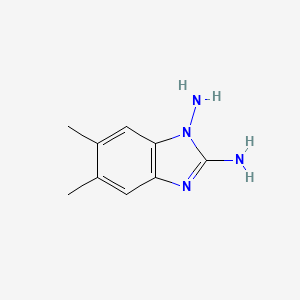

5,6-Dimethylbenzimidazole-1,2-diamine

Description

Structure

3D Structure

Properties

CAS No. |

60882-73-7 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

5,6-dimethylbenzimidazole-1,2-diamine |

InChI |

InChI=1S/C9H12N4/c1-5-3-7-8(4-6(5)2)13(11)9(10)12-7/h3-4H,11H2,1-2H3,(H2,10,12) |

InChI Key |

XAZNNSXRLCQUFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5,6 Dimethylbenzimidazole 1,2 Diamine

Types of Chemical Transformations

The chemical transformations of 5,6-dimethylbenzimidazole-1,2-diamine are diverse, encompassing a range of reactions that target different parts of the molecule. These include oxidation of the benzimidazole (B57391) core, reduction of derivatized analogues, nucleophilic and electrophilic substitution reactions, and various cyclization processes that lead to the formation of novel heterocyclic frameworks.

Oxidation Reactions of the Benzimidazole Core

The oxidation of 1,2-diaminobenzimidazoles provides a direct route to the synthesis of 3-amino-1,2,4-benzotriazines. Research has demonstrated that the oxidation of 1,2-diamino-5,6-dimethylbenzimidazole with lead tetraacetate results in the formation of 3-amino-6,7-dimethyl-1,2,4-benzotriazine. acs.org This transformation involves the oxidative cyclization of the vicinal diamine functionality.

The reaction proceeds through the removal of two hydrogen atoms from the amino groups at the 1- and 2-positions, leading to the formation of a new six-membered ring fused to the benzimidazole core. This process highlights the susceptibility of the diamine moiety to oxidation and its utility in constructing more complex heterocyclic systems.

Table 1: Oxidation of 1,2-Diaminobenzimidazoles

| Starting Material | Oxidizing Agent | Product | Reference |

| 1,2-Diamino-5,6-dimethylbenzimidazole | Lead tetraacetate | 3-Amino-6,7-dimethyl-1,2,4-benzotriazine | acs.org |

| 1,2-Diaminobenzimidazole | Lead tetraacetate | 3-Amino-1,2,4-benzotriazine | acs.org |

Reduction Pathways Leading to Derivatives

While direct reduction pathways of this compound are not extensively documented, the reduction of nitro derivatives of benzimidazoles is a common transformation. For instance, the reduction of nitroarenes to the corresponding anilines is a well-established industrial process that can be achieved through various methods, including catalytic hydrogenation over palladium-on-carbon or using reducing agents like iron in acidic media. wikipedia.org

In the context of this compound, a hypothetical reduction pathway would involve the initial nitration of the benzene (B151609) ring, followed by the reduction of the resulting nitro group(s) to amino groups. This would yield polyamino-substituted benzimidazole derivatives. The reduction of nitro compounds can also lead to the formation of hydroxylamines or azo compounds depending on the reaction conditions and the reducing agent employed. wikipedia.orgnih.gov The specific reduction pathway for a nitro-substituted this compound would depend on the desired product and the chosen methodology.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the benzimidazole ring are generally challenging. The electron-rich nature of the heterocyclic system makes it less susceptible to attack by nucleophiles. However, the introduction of a good leaving group at the 2-position can facilitate nucleophilic substitution. For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.org In contrast, unsubstituted 2-chlorobenzimidazole (B1347102) is less reactive due to the possibility of proton abstraction at the N1 position by the nucleophile. longdom.org

For this compound, direct nucleophilic substitution on the imidazole (B134444) ring is unlikely. However, the amino groups themselves can act as nucleophiles in various reactions.

Electrophilic Substitution Reactions and Regioselectivity

The benzene ring of the benzimidazole system is susceptible to electrophilic attack. The positions of electrophilic substitution are directed by the existing substituents. In this compound, the benzene ring is activated by the two methyl groups, which are ortho- and para-directing. msu.edu The imidazole ring, being electron-donating, also activates the benzene ring towards electrophilic substitution.

Based on the directing effects of the methyl groups, electrophilic substitution is expected to occur at the 4- and 7-positions of the benzimidazole ring. The amino groups at positions 1 and 2 would also influence the electron density of the aromatic system. Theoretical calculations and experimental data on related benzimidazole derivatives suggest that positions 4 and 7 are the most susceptible to electrophilic attack. chemicalbook.com

Common electrophilic substitution reactions include nitration and halogenation. For example, the nitration of benzazoles typically results in the introduction of the nitro group onto the benzene ring. researchgate.net The exact regioselectivity of such reactions on this compound would need to be determined experimentally, but the directing effects of the methyl groups provide a strong indication of the likely outcome.

Cyclization Processes in Benzimidazole Chemistry

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. The vicinal diamine functionality is particularly reactive towards dicarbonyl compounds and other bifunctional electrophiles.

One notable example is the reaction of 1,2-diaminobenzimidazole with benzil, which yields 2,3-diphenyl-as-triazino[2,3-a]benzimidazole. acs.org This reaction involves the condensation of the diamine with the diketone, followed by cyclization to form a new seven-membered ring.

Furthermore, the synthesis of the benzimidazole core itself is a cyclization process. The reaction of o-phenylenediamines, such as 4,5-dimethyl-1,2-phenylenediamine, with various reagents can lead to the formation of the benzimidazole ring system. For instance, condensation with carboxylic acids or their derivatives is a common method for synthesizing 2-substituted benzimidazoles. researchgate.net

Role of Substituent Effects on Reactivity (e.g., Methyl Groups at C5/C6)

The two methyl groups at the 5- and 6-positions of the benzimidazole ring play a significant role in modulating the reactivity of the molecule. These methyl groups are electron-donating through an inductive effect, which increases the electron density of the benzene ring. msu.edu This enhanced electron density has two main consequences for the chemical reactivity of this compound.

Firstly, the increased nucleophilicity of the benzene ring makes it more susceptible to electrophilic aromatic substitution reactions. Compared to an unsubstituted benzimidazole, the 5,6-dimethyl derivative is expected to react more readily with electrophiles.

Secondly, the methyl groups influence the regioselectivity of these electrophilic substitution reactions. As ortho- and para-directing groups, they direct incoming electrophiles to the 4- and 7-positions of the benzimidazole ring. msu.edu This directing effect is a crucial factor in the synthesis of specifically substituted derivatives of this compound. The combined activating and directing effects of the methyl groups make this molecule a versatile building block in the synthesis of a wide range of functionalized benzimidazole derivatives.

Reaction Mechanism Studies in Benzimidazole Ring Formation

The formation of the benzimidazole ring from its diamine precursor is a cornerstone of heterocyclic chemistry. The specific precursor for the 5,6-dimethylbenzimidazole (B1208971) scaffold is 4,5-dimethyl-1,2-phenylenediamine. Mechanistic studies have primarily focused on two dominant pathways for the cyclization process: direct condensation followed by dehydration, and condensation followed by an oxidative step.

Condensation Mechanisms

The most prevalent method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid (known as the Phillips-Ladenburg reaction) or an aldehyde. semanticscholar.orgresearchgate.net This approach is characterized by the formation of an intermediate which then undergoes intramolecular cyclization and subsequent dehydration to yield the final aromatic benzimidazole ring.

The reaction between an o-aryldiamine, such as 4,5-dimethyl-1,2-phenylenediamine, and a carboxylic acid is typically facilitated by acid catalysis and often requires heat. nih.govscispace.com The mechanism proceeds through several key steps. Initially, one of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid. This is often the rate-determining step and can be accelerated under acidic conditions which protonate the carbonyl group, rendering it more electrophilic. rsc.org Following the initial addition, a molecule of water is eliminated to form an N-acyl-o-phenylenediamine intermediate (an arylamide). rsc.org This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the amide carbonyl carbon. The final step is the dehydration of the resulting cyclic intermediate, which aromatizes to form the stable benzimidazole ring system. rsc.org

Studies using mass spectrometry to monitor microdroplet synthesis of benzimidazoles have provided direct evidence for this acid-catalyzed mechanism. rsc.org Researchers were able to identify the key arylamide intermediates, confirming their role in the pathway before their subsequent dehydration to the final benzimidazole product. rsc.org The extraordinary acidity at the surface of charged microdroplets can protonate the carboxylic acid, creating a highly reactive electrophilic carbon that is readily attacked by the amine. rsc.org

Similarly, when aldehydes are used as the carbonyl source, the reaction mechanism begins with the nucleophilic attack of one amino group on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate quickly loses a water molecule to form a Schiff base (an imine). semanticscholar.org The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting cyclic aminal, a dihydrobenzimidazole, then undergoes aromatization to form the benzimidazole ring. semanticscholar.orgnih.gov This final aromatization step can occur through different pathways, as discussed in the next section.

The table below summarizes various conditions reported for the condensation of o-phenylenediamines with carbonyl compounds to form benzimidazoles.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Carboxylic Acids | Polyphosphoric acid, high temperature | Classic conditions, favors benzimidazole over diamide (B1670390) formation. | nih.gov |

| 4-methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | Efficient synthesis of 5-Methyl-1H-benzimidazole. | semanticscholar.org |

| o-phenylenediamines | Aldehydes | p-toluenesulfonic acid, solvent-free grinding | Mild conditions, high efficiency, simple product isolation. | nih.gov |

| Aromatic-1,2-diamines | Carboxylic Acids | Charged microdroplets (nESI), ambient | Metal-free, accelerated reaction, allows for intermediate detection. | rsc.org |

Oxidative Cyclodehydrogenation Pathways

An alternative and widely utilized mechanism for benzimidazole ring formation, particularly when starting with aldehydes, is the oxidative cyclodehydrogenation pathway. This process involves the initial condensation of the diamine and aldehyde to form a dihydrobenzimidazole intermediate, as described previously. However, in this pathway, the final aromatization step is an explicit oxidation reaction that removes two hydrogen atoms from the cyclized intermediate. nih.gov

The mechanism can be described as follows:

Condensation and Cyclization : 4,5-dimethyl-1,2-phenylenediamine reacts with an aldehyde to form a Schiff base intermediate.

Intramolecular Addition : The remaining free amino group attacks the imine carbon to form a 1,3-dihydrobenzimidazole ring.

Oxidation : The dihydrobenzimidazole intermediate is then oxidized to the corresponding 5,6-dimethylbenzimidazole derivative. This step involves the removal of two hydrogen atoms (H- and H+) from the N1 and C2 positions, leading to the formation of the stable aromatic system.

This final oxidation step is crucial and can be promoted by various reagents. Molecular oxygen (from air) can serve as the terminal oxidant, making it an environmentally benign "green" chemistry approach. organic-chemistry.org Other systems employ catalysts such as hypervalent iodine compounds, metal catalysts (e.g., copper, magnesium iodide), or nanocomposites to facilitate the dehydrogenation. nih.govorganic-chemistry.org For instance, a photooxidative synthesis using molecular oxygen as the terminal oxidant has been shown to have broad substrate scope and produce benzimidazoles in high yields. nih.gov

The table below details several catalytic systems used for the oxidative cyclodehydrogenation of o-phenylenediamines and aldehydes.

| Reactants | Catalyst/Oxidant System | Key Features of the Mechanism | Reference |

|---|---|---|---|

| o-phenylenediamines + Aldehydes | Hypervalent iodine | One-step process under mild conditions. | organic-chemistry.org |

| o-phenylenediamines + Aldehydes | H₂O₂ / HCl | Simple, efficient, and rapid procedure at room temperature. | organic-chemistry.org |

| o-phenylenediamines + Aldehydes | MgI₂ / Light / O₂ | Photooxidative synthesis with molecular oxygen as the terminal oxidant. | nih.gov |

| o-phenylenediamines + Aldehydes | Chlorotrimethylsilane / DMF / Air | Promoter acts as a water-acceptor, followed by oxidation with air. | organic-chemistry.org |

Advanced Structural Characterization and Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMQC, HMBC)NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Would be used to identify the number of unique protons, their chemical environments, and their proximity to one another. Specific chemical shifts (δ) and coupling constants (J) would be expected for the aromatic protons, the two methyl groups, and the protons on the two amine groups (-NH2).

¹³C NMR: Would reveal the number of unique carbon atoms and their hybridization state. Distinct signals would be anticipated for the two methyl carbons, the aromatic carbons, and the carbons of the imidazole (B134444) ring.

HMQC/HMBC: These 2D NMR techniques would be crucial for establishing the connectivity between protons and carbons, confirming the precise arrangement of the methyl groups and the positions of the diamine substituents on the benzimidazole (B57391) core.

No specific NMR data for 5,6-Dimethylbenzimidazole-1,2-diamine has been found in the literature.

Vibrational Spectroscopy (FT-IR, FT-Raman)Vibrational spectroscopy probes the functional groups within a molecule.

FT-IR/FT-Raman: The spectra for this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the primary amine groups, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching from the benzimidazole ring system, and N-H bending vibrations.

While FT-IR data exists for many benzimidazole derivatives, specific spectra for the 1,2-diamine target are not available.

Mass Spectrometry (ESI-MS, LC-MS)Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

ESI-MS/LC-MS: This analysis would confirm the molecular weight of this compound. The high-resolution mass spectrum would provide the exact molecular formula. Fragmentation patterns could offer further structural clues.

Mass spectrometry data is available for 5,6-Dimethylbenzimidazole (B1208971), but not for its 1,2-diamine derivative.

Ultraviolet-Visible (UV-Vis) SpectroscopyUV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The benzimidazole ring system is chromophoric, and the addition of two amine groups would be expected to influence the wavelength of maximum absorbance (λmax) compared to the parent molecule.

UV-Vis spectra for various benzimidazole compounds have been published, but data specific to this compound is absent.

X-ray Diffraction Analysis for Solid-State Structures

Single-Crystal X-ray Diffraction StudiesThis technique provides the definitive three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. A successful single-crystal X-ray diffraction study of this compound would unambiguously confirm its atomic connectivity and provide invaluable insight into its solid-state packing and hydrogen bonding network.

No crystallographic information for this compound is present in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. These techniques are particularly crucial in pharmaceutical and chemical manufacturing for assessing the purity of starting materials, intermediates, and final products. For aromatic amines like 4,5-Dimethyl-1,2-phenylenediamine, which can be susceptible to oxidation, robust and stability-indicating chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) for Content Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like 4,5-Dimethyl-1,2-phenylenediamine. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used for this class of compounds.

A validated HPLC method, analogous to those used for phenylenediamine isomers, is suitable for the purity assessment and content detection of 4,5-Dimethyl-1,2-phenylenediamine. osha.gov Phenylenediamines can be unstable and prone to oxidation; therefore, sample preparation and mobile phase conditions must be carefully controlled. osha.gov Analysis is typically performed by keeping the sample extract acidic and using a mobile phase buffered to a neutral pH, which converts the amine salt to the free amine upon injection for consistent analysis. osha.gov A C18 column is a standard choice for the stationary phase, providing effective separation based on the compound's hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores. osha.gov

Table 2: Representative HPLC Method for the Analysis of Phenylenediamine Derivatives

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV Detector |

| Column | Waters Nova-Pak C18, 100 mm x 8 mm i.d. |

| Mobile Phase | 0.05 M Sodium Phosphate (B84403) in 95:5 (v/v) Water/Acetonitrile, pH 7.0 |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 5 µL |

| Temperature | Ambient |

This method is based on the validated OSHA procedure for o-, m-, and p-phenylenediamine (B122844) and is directly applicable to 4,5-Dimethyl-1,2-phenylenediamine. osha.gov

Computational Chemistry and Theoretical Modeling of 5,6 Dimethylbenzimidazole 1,2 Diamine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of benzimidazole (B57391) derivatives. These calculations provide a detailed picture of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For benzimidazole derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G** or 6-31G(d,p) are commonly employed to perform geometry optimization. nih.govnih.gov

The process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often from X-ray crystallography, to validate the computational model. For instance, in a study on a derivative of 5,6-dimethyl-1H-benzo[d]imidazole, the bond lengths calculated using the B3LYP/6-311G(d,p) level of theory were found to be in good agreement with the experimental values obtained from single-crystal X-ray diffraction. mdpi.com This accuracy allows for the reliable prediction of structures for new or uncharacterized analogs.

Table 1: Selected Optimized Geometrical Parameters for a 5,6-dimethyl-1H-benzo[d]imidazolium Derivative Cation Data derived from a study using the B3LYP/6-311G(d,p) method. mdpi.com

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

| C8-C10 | 1.395 | - |

| C10-C11 | 1.388 | - |

| C4-N1-C2 | - | 108.9 |

| N1-C2-N3 | - | 111.5 |

| C2-N3-C9 | - | 108.7 |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra, Emission Wavelengths)

Computational methods are highly effective in predicting the spectroscopic properties of molecules. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the optimized geometry. A study on 5,6-dimethyl benzimidazole (5,6DBZ) utilized the B3LYP/6-311G** method to compute its vibrational spectra. nih.gov The calculated frequencies showed a close agreement with the experimental data obtained from solid-phase FT-IR and FT-Raman spectroscopy, allowing for a detailed assignment of the vibrational modes. nih.gov

Electronic spectra, such as UV-Vis absorption, are predicted using Time-Dependent DFT (TD-DFT). These calculations can determine the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, for example, π → π* transitions. chemrxiv.org For a derivative of 5,6-dimethyl-1H-benzo[d]imidazole, TD-DFT calculations were used to simulate the electronic spectra, which aligned well with experimental measurements. mdpi.comresearchgate.net

Table 2: Comparison of Observed and Calculated Vibrational Frequencies for 5,6-Dimethyl Benzimidazole (5,6DBZ) Calculations performed using the B3LYP/6-311G* method.* nih.gov

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3020 | 3075 | 3086 |

| C-H Stretch (Methyl) | 2918 | 2920 | 2925 |

| C=N Stretch | 1622 | 1624 | 1629 |

| C-C Stretch (Ring) | 1458 | 1456 | 1460 |

| N-H In-plane bend | 1406 | 1408 | 1409 |

Calculation of Electronic Properties (e.g., Dipole Moment, Band Gap, Charge Distributions, Molecular Orbitals)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov These frontier molecular orbitals (FMOs) are crucial for understanding charge transfer within the molecule and its potential for chemical reactions. nih.govsru.ac.ir

Table 3: Calculated Electronic Properties for a Benzimidazole Derivative Calculations performed using the DFT/B3LYP/6-31G(d,p) method. nih.gov

| Property | Calculated Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap (ΔE) | 5.06 eV |

| Dipole Moment | 3.45 Debye |

Theoretical Characterization of Tautomeric Forms and Stability

Benzimidazole derivatives can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. For asymmetrically substituted benzimidazoles, such as 5(6)-substituted analogs, annular tautomerism results in two distinct forms. semanticscholar.org

Quantum chemical calculations are essential for determining the relative stability of these tautomers. By optimizing the geometry and calculating the total energy of each form, the most energetically favorable tautomer can be identified. arabjchem.org For example, in a study of 2-aryl-5(or 6)-nitrobenzimidazoles, DFT calculations confirmed that the tautomer with the nitro group at the 6-position was more stable than the 5-nitro tautomer. arabjchem.org The energy difference between tautomers can be influenced by substituents and the surrounding solvent environment, which can also be modeled computationally. frontiersin.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their stability. youtube.com

For benzimidazole analogs, MD simulations are particularly useful for studying their flexibility and interactions with other molecules, such as proteins or DNA. nih.govnih.gov These simulations can reveal how the molecule changes its shape (conformational analysis) and how stable a particular conformation is, especially when bound to a biological target. escholarship.org In drug design, MD simulations can assess the stability of a ligand-protein complex, providing insights into binding affinity and mechanism of action that are not accessible from static docking studies alone. nih.govnih.gov

Prediction of Regioselectivity in Chemical Reactions Using Computational Models

Computational models are invaluable for predicting the outcome of chemical reactions, particularly the regioselectivity, which is the preference for reaction at one atomic site over other possible sites. rsc.org For aromatic systems like benzimidazole, predicting the site of electrophilic substitution is a common challenge.

Theoretical models can predict regioselectivity by analyzing the electronic properties of the ground-state molecule. nih.gov The site most susceptible to electrophilic attack is often the one with the highest electron density or the largest coefficient of the HOMO. Fukui functions and molecular electrostatic potential (MEP) maps are also used to identify reactive centers. nih.gov More advanced approaches combine DFT calculations with machine learning algorithms, which are trained on large datasets of known reactions to create highly accurate predictive models for a wide range of chemical transformations. chemrxiv.orgsemanticscholar.orgnih.gov

Biochemical Interactions and Mechanistic Studies of 5,6 Dimethylbenzimidazole 1,2 Diamine and 5,6 Dimethylbenzimidazole

Involvement in Cobalamin (Vitamin B12) Biosynthesis and Function

Biosynthetic Pathways of 5,6-Dimethylbenzimidazole (B1208971) from Precursors (e.g., Flavin Mononucleotide)

The biosynthesis of DMB occurs through distinct aerobic and anaerobic pathways.

In the aerobic pathway , DMB is synthesized from flavin mononucleotide (FMN) in a remarkable reaction catalyzed by a single enzyme, 5,6-dimethylbenzimidazole synthase, commonly known as BluB. nih.govnih.gov This process has been described as "molecular cannibalism," where the BluB enzyme facilitates an O2-dependent oxidative fragmentation of reduced flavin mononucleotide (FMNH2). nih.govukri.orgnih.gov The isoalloxazine ring of the flavin is cleaved and rearranged to form the benzimidazole (B57391) ring of DMB, with the C-1' carbon of the FMN's ribityl tail becoming the C-2 carbon of DMB. nih.govrsc.org The remainder of the ribityl tail is released as D-erythrose 4-phosphate. mdpi.com This unique transformation is catalyzed by the comparatively small (24 kDa) BluB enzyme. ukri.org Homogenates of Propionibacterium freudenreichii and Propionibacterium shermanii have been shown to transform riboflavin, FMN, and flavin-adenine dinucleotide into DMB in an oxygen-dependent manner. nih.gov

The anaerobic pathway for DMB biosynthesis was the last unknown part of the vitamin B12 synthesis pathway until its recent discovery. pnas.org In anaerobic organisms like Eubacterium limosum, the synthesis begins with the precursor 5-aminoimidazole ribotide (AIR). nih.gov A set of five genes, designated bzaABCDE, are necessary and sufficient for the anaerobic production of DMB. pnas.org Intermediates in this pathway include 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole. pnas.org The initial step is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme BzaF (also known as HBI synthase), which converts AIR to 5-hydroxybenzimidazole. nih.gov

Enzymatic Incorporation of 5,6-Dimethylbenzimidazole into Cobalamin (e.g., via CobT Phosphoribosyltransferase)

Once synthesized, DMB must be activated and attached to the corrin (B1236194) ring via a nucleotide loop to form the complete cobalamin molecule. ucdavis.edu This process is initiated by the enzyme nicotinate (B505614) mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase, known as CobT (EC 2.4.2.21). asm.orgwikipedia.org

The CobT enzyme catalyzes the reaction between DMB and a phosphoribosyl donor, which in Salmonella enterica can be either nicotinate mononucleotide (NaMN) or NAD+. asm.org

When using NaMN, CobT synthesizes α-ribazole-5'-phosphate (α-RP) and nicotinate. asm.orgwikipedia.org

When using NAD+, the products are α-DMB adenine (B156593) dinucleotide (α-DAD) and nicotinamide. asm.org

α-ribazole-5'-phosphate is the key intermediate that is then condensed with adenosylcobinamide-GDP by the CobS enzyme to assemble the nucleotide loop, ultimately forming adenosylcobalamin-5'-phosphate. wikipedia.org A final dephosphorylation step by the CobC enzyme yields the active coenzyme, adenosylcobalamin. wikipedia.org The three-dimensional structure of CobT from Salmonella typhimurium has been determined, revealing a dimeric enzyme with an active site located in a large cavity formed between the two subunits. nih.gov

Role of the 5,6-Dimethylbenzimidazole Moiety in Coenzymatic Function (e.g., in Diol Dehydrase Reaction)

The DMB ligand plays a vital role in modulating the reactivity of the cobalt center and ensuring the proper function of B12-dependent enzymes. In the case of diol dehydratase, an enzyme that catalyzes the conversion of 1,2-diols to their corresponding deoxy-aldehydes, the DMB moiety remains coordinated to the cobalt atom when the coenzyme is bound to the enzyme. nih.govacs.org

Electron paramagnetic resonance (EPR) spectroscopy studies have provided direct evidence for this coordination. nih.govacs.org When diol dehydratase is inactivated, it accumulates cob(II)alamin. The EPR spectrum of this species shows hyperfine splitting patterns indicating that a nitrogen nucleus from the DMB ligand is coupled to the cobalt ion. nih.gov This is significant because, in some other B12-dependent enzymes like methionine synthase, the DMB ligand is displaced by a histidine residue from the enzyme upon coenzyme binding. nih.govacs.org The persistent coordination of DMB in diol dehydratase is crucial for the catalytic mechanism, which involves the homolytic cleavage of the cobalt-carbon bond to generate a 5'-deoxyadenosyl radical. researchgate.net

Investigation of Precursors and Mutants in Biosynthesis of the Imidazole (B134444) Ring

The study of mutant organisms has been instrumental in identifying the genes and enzymes involved in DMB biosynthesis. In Sinorhizobium meliloti, a mutant with a Tn5 insertion in the bluB gene was found to be unable to grow in minimal media or establish symbiosis with alfalfa. ucdavis.edupnas.org These defects were rescued by the addition of either vitamin B12 or DMB to the medium, demonstrating that the bluB gene is essential for DMB production. ucdavis.edupnas.org Similarly, a deletion of the bluB gene in Rhodospirillum rubrum resulted in a growth defect under conditions requiring bacteriochlorophyll (B101401) synthesis, a B12-dependent process, which could be corrected by supplying DMB or B12. nih.gov

Genetic screens and site-directed mutagenesis of the BluB enzyme have identified several conserved amino acid residues in the active site that are critical for its unique flavin-destructase activity. scispace.com Mutations in these residues severely impaired or completely abolished DMB synthesis, even though most mutant proteins could still bind FMN. scispace.com

Investigations into potential precursors for the imidazole ring in the anaerobic pathway have also been conducted. Studies using the anaerobe Eubacterium limosum tested 4(5)-aminoimidazole as a possible precursor, based on its role in purine (B94841) biosynthesis. sci-hub.st The organism did not incorporate it into DMB but instead transformed it into new B12 analogs, [2-13C]7-azabenzimidazolylcobamide and [2-13C]5,6-dimethyl-7-azabenzimidazolylcobamide, indicating that 4(5)-aminoimidazole is not a true intermediate in DMB synthesis. sci-hub.st

Molecular Mechanisms of Interaction with Biological Systems

Beyond its role as a vitamin precursor, DMB can interact with other biological systems, notably as an enzyme inhibitor.

Enzyme Inhibition Mechanisms (e.g., Binding to Active Sites)

Due to the structural similarity between DMB and the isoalloxazine ring of flavin cofactors, DMB can act as a flavin antagonist. nih.gov Studies in Salmonella Typhimurium have shown that DMB can arrest bacterial growth by inhibiting essential flavoenzymes. nih.gov

The mechanism of inhibition is competitive, with DMB binding to the active sites of flavoenzymes and preventing the binding of their natural flavin substrates, such as FMN or FAD. nih.gov In vitro experiments have confirmed this competitive inhibition for NAD(P)H:flavin reductase (Fre), an enzyme that reduces FMN and FAD. nih.gov

The inhibitory effect of DMB has been observed for several FAD-dependent dehydrogenases in S. Typhimurium, including:

Succinate (B1194679) dehydrogenase (Sdh complex)

D-alanine dehydrogenase (DadA)

Tricarballylate dehydrogenase (TcuA)

The toxicity of DMB is dependent on the methyl groups at positions 5 and 6, as unsubstituted benzimidazole and 5-methyl-benzimidazole showed significantly less or no inhibitory effects on the growth of S. Typhimurium on certain substrates. nih.gov Spontaneous mutant strains resistant to DMB inhibition were found to have mutations that increased the uptake of the specific substrates for the inhibited enzymes, suggesting that higher substrate concentrations can help overcome the competitive inhibition by DMB. nih.gov

Table of Mutant BluB Enzyme Activity This table summarizes the DMB production capabilities of various mutant forms of the BluB enzyme from Sinorhizobium meliloti, as identified in a genetic screen. The data highlights residues critical for the enzyme's catalytic function.

| Mutant Protein | DMB Production (nmol/2h) | Fold Reduction in Activity (Approx.) |

| Wild-type BluB | 8.3 | 1 (Baseline) |

| M94I | 1.4 | 6 |

| M140I | 0.4 | 21 |

| D32N | 0.2 | 42 |

| S167G | 0.15 | 55 |

| P65L | Not Detectable | > 60 |

| E78K | Not Detectable | > 60 |

| A156V | Not Detectable | > 60 |

| G193D | Not Detectable | > 60 |

| G11D | Not Detectable | > 60 |

| G13V | Not Detectable | > 60 |

| P202L | Not Detectable | > 60 |

| D32N/S167G | Not Detectable | > 60 |

| Data derived from steady-state enzyme assays. "Not Detectable" indicates DMB production was below the limit of detection, signifying at least a 60-fold loss of function. scispace.com |

Interaction with Specific Molecular Targets and Pathways

5,6-Dimethylbenzimidazole (DMB) has been identified as an inhibitor of cell growth in Salmonella typhimurium. nih.gov Its primary molecular targets within this microbial system are flavoenzymes. The inhibitory effect of DMB is particularly pronounced when the catabolism of the available carbon source is initiated by a flavoenzyme. nih.gov

In vitro and in vivo studies have demonstrated that DMB interferes with several FAD-dependent dehydrogenases. Specific enzymes inhibited by DMB include:

Succinate Dehydrogenase (Sdh complex): An integral membrane protein complex involved in the citric acid cycle and the electron transport chain. nih.gov

D-alanine Dehydrogenase (DadA): An enzyme involved in the catabolism of D-alanine. nih.gov

Tricarballylate Dehydrogenase (TcuA): An enzyme that initiates the catabolism of tricarballylate. nih.gov

Housekeeping Flavin Dehydrogenase (Fre): A cytosolic FMN reductase. nih.gov

The inhibitory action of DMB on these enzymes disrupts key metabolic pathways, leading to arrested cell growth. The effectiveness of DMB as an inhibitor is influenced by the specific carbon source available to the microorganism, highlighting the targeted nature of its interaction with metabolic pathways. nih.gov The lipophilic nature of DMB is thought to facilitate its interaction with membrane-associated dehydrogenases, thereby obstructing the generation of reducing power and ATP synthesis. nih.gov

Table 1: Flavoenzymes Targeted by 5,6-Dimethylbenzimidazole (DMB) in S. typhimurium

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Succinate Dehydrogenase | Sdh complex | Citric acid cycle and electron transport chain | Integral membrane protein |

| D-alanine Dehydrogenase | DadA | Catabolism of D-alanine | Associated with the membrane |

| Tricarballylate Dehydrogenase | TcuA | Catabolism of tricarballylate | Associated with the membrane |

| Flavin Dehydrogenase (FMN reductase) | Fre | Reduction of FMN or FAD | Cytosolic |

Antagonistic Effects on Flavin Cofactors in Microbial Systems (e.g., Salmonella typhimurium)

The deleterious effect of 5,6-Dimethylbenzimidazole on the growth of S. typhimurium is attributed to its role as a flavin antagonist. nih.gov This antagonism stems from the structural similarity between DMB and the isoalloxazine moiety of flavin cofactors such as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). nih.gov

The biosynthesis of DMB itself is aerobically derived from the oxidative fragmentation of reduced flavin mononucleotide (FMNH₂) by the enzyme DMB synthase (BluB). nih.gov This shared structural heritage allows DMB to act as a competitive inhibitor for flavins. For instance, DMB has been shown to be a competitive inhibitor of FMN in the reaction catalyzed by the NAD(P)H:flavin reductase (Fre) from S. typhimurium. nih.gov By competing with the natural flavin cofactors for the active sites of flavoenzymes, DMB disrupts their normal function, leading to the observed growth inhibition. nih.gov The methyl groups at positions 5 and 6 of the DMB ring are crucial for its toxic and inhibitory properties. nih.gov

Interference with Flavoenzymes (e.g., Flavin Dehydrogenase)

As a flavin antagonist, 5,6-Dimethylbenzimidazole directly interferes with the function of flavoenzymes. nih.gov These enzymes are critical for a wide range of redox reactions within the cell. The interference of DMB with flavoenzymes is a key mechanism behind its antimicrobial properties.

One of the well-studied examples of this interference is the inhibition of the housekeeping flavin dehydrogenase (Fre) in S. typhimurium. nih.gov Fre is an NAD(P)H:flavin reductase that utilizes electrons from reduced pyridine (B92270) dinucleotides to reduce FMN or FAD. nih.gov In vitro studies have demonstrated that increasing concentrations of DMB lead to a corresponding inhibition of Fre activity. nih.gov This competitive inhibition disrupts the regeneration of reduced flavin cofactors, which are essential for numerous cellular processes.

Furthermore, DMB's interference extends to other flavoenzymes that are vital for the catabolism of specific substrates, such as succinate and D-alanine. nih.gov By targeting these FAD-dependent dehydrogenases, DMB effectively shuts down pathways necessary for energy production and nutrient utilization, particularly under conditions where these pathways are essential for survival. nih.gov

Structural Similarity to Purines and Potential for Interference with DNA Processing Enzymes (general benzimidazoles)

The benzimidazole scaffold, due to its structural resemblance to purines, has the potential to interfere with enzymes involved in DNA processing. nih.gov This characteristic has been a driving force in the development of benzimidazole derivatives as various therapeutic agents. nih.gov The fusion of a benzene (B151609) ring and an imidazole ring in benzimidazoles creates a structure that can mimic endogenous purine bases like adenine and guanine.

This structural analogy allows benzimidazole derivatives to interact with enzymes that normally bind to purines. Such interactions can lead to the inhibition of crucial cellular processes like DNA replication and repair. For example, some benzimidazole compounds have been shown to interfere with the function of topoisomerases, enzymes that are essential for managing the topological state of DNA during replication, transcription, and recombination. By binding to these enzymes, benzimidazole derivatives can stabilize the enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death.

Moreover, the purine-like nature of benzimidazoles suggests that they could be mistakenly incorporated into nucleic acids, which could have mutagenic consequences. nih.gov The ability of benzimidazole-based systems to bind in the minor groove of DNA and intercalate between base pairs has also been reported, further highlighting their potential to disrupt normal DNA processing.

Table 2: Potential Interactions of General Benzimidazoles with DNA Processing**

| Interaction Type | Potential Molecular Target | Consequence of Interaction |

|---|---|---|

| Competitive Inhibition | DNA Polymerases, Topoisomerases | Inhibition of DNA replication and repair |

| DNA Intercalation | Between DNA base pairs | Distortion of DNA structure, interference with transcription and replication |

| DNA Minor Groove Binding | Minor groove of the DNA helix | Interference with DNA-protein interactions |

| Incorporation into Nucleic Acids | DNA/RNA strands | Potential for mutagenesis |

Catalytic Applications of 5,6 Dimethylbenzimidazole 1,2 Diamine Derivatives

Use of 5,6-Dimethylbenzimidazole (B1208971) Derivatives as Ligands in Homogeneous Catalysis

Derivatives of 5,6-dimethylbenzimidazole are versatile ligands in homogeneous catalysis, primarily due to the presence of pyridine-type nitrogen atoms that readily coordinate with transition metals. dergi-fytronix.com These compounds are most prominently used as precursors to N-heterocyclic carbenes (NHCs). The benzimidazole (B57391) is first N,N'-dialkylated to form a benzimidazolium salt, which can then be deprotonated in situ to generate the NHC ligand. This NHC can then coordinate to a metal center, such as palladium or ruthenium, forming a stable metal-carbene bond.

The electronic properties of these ligands can be finely tuned. Electron-donating groups on the benzimidazole backbone, such as the methyl groups at the 5- and 6-positions, enhance the σ-donating character of the NHC ligand. This strong donation stabilizes the metal center and can promote key catalytic steps like oxidative addition. Research has shown that remarkable electronic effects from the substituents on the benzimidazolium ring can significantly influence catalytic efficiency. researchgate.net

Ruthenium(II) complexes bearing benzimidazole-derived ligands have proven to be effective catalysts for the transfer hydrogenation of ketones to their corresponding alcohols, a process with wide applications in academic and industrial settings. dergi-fytronix.comworktribe.com This reaction typically uses an inexpensive and safe hydrogen source, such as 2-propanol. The activity of these catalysts is significantly influenced by the structure of the benzimidazole ligand. dergi-fytronix.com

In a typical catalytic cycle, a ruthenium precursor like [RuCl₂(p-cymene)]₂ reacts with the benzimidazole derivative ligand to form the active catalyst. dergi-fytronix.com The reaction is performed in the presence of a base, such as potassium hydroxide (B78521) (KOH), which facilitates the formation of the active ruthenium-hydride species. The catalytic efficiency of these systems is evaluated using model substrates like acetophenone (B1666503) and its derivatives. Studies on various substituted benzimidazole-Ru(II) complexes have shown good catalytic activity, leading to high yields of the desired alcohol products. dergi-fytronix.com While specific data on 5,6-dimethylbenzimidazole-1,2-diamine is limited, research on analogous benzimidazole derivatives provides insight into their performance.

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ / Benzimidazole Ligand | KOH | 2-Propanol | 82 | 1 | 95 |

| 4'-Methylacetophenone | [RuCl₂(p-cymene)]₂ / Benzimidazole Ligand | KOH | 2-Propanol | 82 | 1 | 96 |

| 4'-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ / Benzimidazole Ligand | KOH | 2-Propanol | 82 | 1 | 99 |

| 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / Benzimidazole Ligand | KOH | 2-Propanol | 82 | 1 | 89 |

Data is representative of results obtained with various 2-aryl-1H-benzimidazole ligands as reported in related studies. dergi-fytronix.com

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, is efficiently catalyzed by palladium complexes. researchgate.net Benzimidazolium salts, particularly those with substitutions on the benzene (B151609) ring, serve as excellent precursors for N-heterocyclic carbene (NHC) ligands that stabilize the palladium catalyst. These Pd-NHC systems exhibit high activity and stability, often under mild conditions. researchgate.netlookchem.com

The electronic nature of the benzimidazole ligand plays a crucial role. Electron-rich ligands, such as those derived from 5,6-disubstituted benzimidazoles, can enhance catalyst performance. For example, a catalyst system generated in situ from a 5,6-dibutoxy-N,N′-dibutylbenzimidazolium bromide salt and a palladium source showed high efficiency in the Heck reaction of 4-chloroacetophenone with butyl acrylate, achieving a 93% yield in 6 hours. researchgate.net This demonstrates that tuning the electronics at the 5- and 6-positions of the benzimidazole scaffold directly impacts catalytic outcomes. Studies with simpler benzimidazole precursors, reacting 1-bromo-4-nitrobenzene (B128438) with styrene, also show excellent catalytic activity with low catalyst loading. researchgate.net

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chloroacetophenone | Butyl acrylate | Pd(OAc)₂ / 5,6-Dibutoxy-N,N′-dibutylbenzimidazolium bromide | Cs₂CO₃ | TBAB | 120 | 93 |

| Bromobenzene | Butyl acrylate | Pd(OAc)₂ / Pyridylbenzoimidazole Ligand | Na₂CO₃ | NMP | 140 | 95 |

| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl Complex | NaOAc | DMF | 120 | >99 |

| Iodobenzene | Methyl acrylate | Pd(dba)₂ / N-benzyl-imidazole Ligand | K₂CO₃ | DMF | 100 | 99 |

Data is a compilation of representative results from studies using various benzimidazole-based catalyst systems. researchgate.netresearchgate.netlookchem.com

Applications in Organic Transformation Reactions

The utility of 5,6-dimethylbenzimidazole derivatives extends beyond hydrogenation and Heck reactions. The scaffold is a key component in ligands for other significant palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The strategic functionalization of the benzimidazole ring, particularly at the less reactive 5(6)-positions, allows for the creation of diverse molecular structures. nih.gov

Benchmark palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination couplings have been successfully employed to modify benzimidazole cores. nih.govmdpi.com For instance, a 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole core molecule can undergo Suzuki-Miyaura coupling with various aryl boronic acids or Buchwald-Hartwig amination with sulfonylanilines. These reactions proceed with good yields, demonstrating the robustness of the benzimidazole scaffold under catalytic conditions and providing a pathway to new, functionally complex molecules. nih.gov Furthermore, bis-5(6)-nitrobenzimidazole salts have been shown to be effective ligands for Suzuki cross-coupling reactions under microwave irradiation, enabling the rapid synthesis of biaryl derivatives. asianpubs.orgasianpubs.org

Design of Catalytic Systems Incorporating 5,6-Dimethylbenzimidazole Scaffolds

The rational design of catalysts is a central theme in modern chemistry, and the 5,6-dimethylbenzimidazole scaffold serves as an excellent platform for this purpose. Its rigid structure, coupled with the ability to easily modify its electronic and steric properties, makes it an attractive building block for tailored catalytic systems. umd.edu

Computer-aided drug design principles have been adapted to design novel benzimidazole derivatives for specific applications. nih.govmdpi.com By developing a pharmacophore model, researchers can identify key structural features required for efficient interaction with a target. This approach has been used to design 2,5(6)-substituted benzimidazole derivatives where the 5(6)-position is strategically modulated to include specific functional groups. nih.govmdpi.com

The synthesis of these designed molecules relies heavily on palladium-catalyzed reactions to functionalize the benzimidazole core. mdpi.com The development of synthetic pathways to access these complex derivatives is a critical aspect of catalyst design. The ability to perform selective transformations, such as Suzuki-Miyaura or Buchwald-Hartwig couplings on a pre-existing benzimidazole scaffold, allows for the systematic variation of ligand properties and the optimization of the final catalytic system for a desired organic transformation. nih.govmdpi.com This synergy between computational design and advanced synthetic methodology enables the creation of highly specialized catalysts built upon the versatile 5,6-dimethylbenzimidazole framework.

Future Research Directions for 5,6 Dimethylbenzimidazole 1,2 Diamine

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of synthetic methodologies for benzimidazole (B57391) derivatives has been a major focus in organic chemistry. mdpi.com However, many traditional methods rely on harsh reaction conditions, toxic solvents, and expensive catalysts, which contribute to environmental pollution. eprajournals.comijarsct.co.in Future research must prioritize the development of green and sustainable synthetic routes for 5,6-Dimethylbenzimidazole-1,2-diamine.

Key areas for exploration include:

Green Solvents: Investigating the use of environmentally benign solvents such as water, ionic liquids (ILs), or deep eutectic solvents (DES) can significantly reduce the environmental impact of the synthesis. mdpi.comnih.gov

Catalysis: The use of efficient and recyclable catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles, can improve reaction rates and yields while minimizing waste. mdpi.comresearchgate.net

Energy-Efficient Methods: Exploring alternative energy sources like microwave irradiation and ultrasound can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. ijarsct.co.inresearchgate.net

| Sustainable Synthetic Strategy | Potential Advantages | Example Approaches |

| Green Solvents | Reduced toxicity, improved biodegradability, potential for recycling. | Water, Ionic Liquids (ILs), Deep Eutectic Solvents (DES). mdpi.comnih.gov |

| Advanced Catalysis | Higher efficiency, improved selectivity, catalyst recyclability, milder reaction conditions. | Heterogeneous catalysts, nanocatalysts, biocatalysts. mdpi.comresearchgate.net |

| Alternative Energy Sources | Faster reaction rates, lower energy consumption, improved yields. | Microwave-assisted synthesis, sonochemistry (ultrasound). ijarsct.co.inresearchgate.net |

| Atom Economy | Maximized incorporation of starting materials into the final product, waste reduction. | One-pot reactions, tandem or domino reaction sequences. arabjchem.org |

Deeper Mechanistic Insights into Chemical Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing protocols and designing new transformations. The presence of multiple reactive sites—the two distinct nitrogen atoms of the imidazole (B134444) ring and the two amino groups—presents challenges and opportunities for selective chemical modifications.

Future mechanistic studies should focus on:

Reaction Kinetics: Detailed kinetic analysis of key synthetic steps can help identify rate-determining steps and optimize reaction parameters for improved efficiency.

Intermediate Characterization: The isolation and characterization of reaction intermediates using advanced spectroscopic techniques can provide direct evidence for proposed reaction pathways.

Isotope Labeling Studies: Employing isotopically labeled reagents can elucidate bond-forming and bond-breaking events, offering unambiguous insights into the reaction mechanism.

Computational Analysis: Theoretical calculations can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivity. researchgate.net

Advanced Computational Modeling for Structure-Function Prediction

Computational chemistry offers powerful tools for predicting the properties and potential applications of novel molecules, thereby guiding and accelerating experimental research. mdpi.com For this compound, advanced computational modeling can provide valuable insights into its structure-function relationships.

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.net This information is fundamental for understanding its reactivity and intermolecular interactions.

Molecular Docking: To explore its potential in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction modes of this compound and its derivatives with various biological targets like enzymes and receptors. biotech-asia.orgresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule and its complexes behave over time, offering insights into conformational flexibility, binding stability, and solvent effects. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their biological activity, facilitating the rational design of more potent compounds. nih.gov

| Computational Method | Predicted Properties / Applications | Relevance |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies, NMR chemical shifts. researchgate.netnih.gov | Understanding fundamental chemical reactivity and spectroscopic signatures. |

| Molecular Docking | Binding modes and affinities with biological macromolecules (proteins, DNA). researchgate.netnih.gov | Guiding drug discovery efforts by identifying potential biological targets. |

| Molecular Dynamics (MD) Simulations | Conformational stability, ligand-receptor binding dynamics, solvent interactions. nih.govscribd.com | Assessing the stability of potential drug-target complexes. |

| QSAR | Predicting biological activity based on chemical structure. nih.govarabjchem.org | Rational design of new derivatives with enhanced therapeutic potential. |

Design of Next-Generation Ligands and Catalysts Incorporating the this compound Core

The 1,2-diamine functionality makes this compound an excellent candidate for use as a bidentate ligand in coordination chemistry. The resulting metal complexes could have interesting catalytic, electronic, or photophysical properties.

Future research in this area should involve:

Synthesis of Metal Complexes: Systematic exploration of the coordination chemistry of this compound with a wide range of transition metals.

Catalytic Applications: Screening the resulting metal complexes for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The benzimidazole scaffold is known to be a component of effective catalysts. nih.gov

Development of Chiral Ligands: Synthesis of chiral derivatives of this compound for applications in asymmetric catalysis, a cornerstone of modern synthetic chemistry.

Functional Materials: Investigating the potential of its metal complexes in the development of new materials, such as sensors, molecular magnets, or light-emitting devices.

Further Elucidation of Biochemical Roles and Interactions at the Molecular Level

The parent compound, 5,6-dimethylbenzimidazole (B1208971), is a crucial component of vitamin B12, where it serves as the lower axial ligand to the cobalt atom. wikipedia.org This biological precedent suggests that this compound and its derivatives could interact with biological systems in significant ways. The structural similarity of benzimidazoles to purines allows them to interact with various biopolymers. nih.gov

Future biochemical and molecular biology studies should aim to:

Probe Enzyme Active Sites: Utilize the compound and its derivatives as molecular probes to study the structure and function of enzyme active sites, particularly those involved in nucleotide metabolism.

Investigate DNA/RNA Interactions: The planar, aromatic nature of the benzimidazole ring system suggests a potential for intercalation or groove binding with nucleic acids. Biophysical studies can clarify the nature and strength of these interactions.

Screen for Biological Activity: Conduct broad screening of this compound and its synthetic derivatives against a panel of therapeutic targets, including kinases, polymerases, and microbial enzymes, to identify potential new drug leads. biotech-asia.orgsurrey.ac.uk

Elucidate Molecular Interactions: Employ techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the compound bound to its biological targets, revealing the specific molecular interactions responsible for its activity. nih.gov

Q & A

Q. What are the conventional synthesis routes for 5,6-Dimethylbenzimidazole-1,2-diamine, and what are their limitations?

The Phillips-Ladenburg reaction is a classical method involving the condensation of 4,5-dimethyl-1,2-phenylenediamine with carboxylic acids under acidic conditions . Limitations include prolonged reaction times (6–24 hours), moderate yields (50–70%), and by-product formation due to incomplete cyclization. Alternative methods like refluxing in HCl or polyphosphoric acid are also employed but face scalability challenges .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Structural confirmation requires a combination of ¹H/¹³C NMR to identify aromatic protons and methyl groups, mass spectrometry (MS) for molecular ion verification, and elemental analysis to validate composition . Purity is assessed via HPLC with UV detection or melting point analysis .

Q. How does steric hindrance from methyl groups at the 5 and 6 positions influence reactivity in benzimidazole synthesis?

The methyl groups increase steric hindrance, slowing nucleophilic attack during cyclization. This necessitates higher temperatures (e.g., 120–140°C) or stronger acids (e.g., TFAA) to drive the reaction, as observed in microdroplet synthesis studies .

Advanced Research Questions

Q. How can microdroplet synthesis techniques improve the yield and efficiency of this compound production?

Microdroplet methods accelerate reactions by enhancing interfacial surface area, enabling completion in minutes instead of hours. For example, combining 4,5-dimethyl-1,2-phenylenediamine with formic acid in microdroplets achieves >90% yield under ambient conditions, bypassing traditional heating .

Q. What strategies resolve contradictory data on optimal pH for cyclocondensation reactions in benzimidazole synthesis?

Kinetic studies under varied pH (1–5) using real-time FTIR or LC-MS can identify intermediates. For instance, pH 2–3 maximizes protonation of carboxylic acids, accelerating nucleophilic attack, while higher pH favors side reactions like oxidation .

Q. Can catalyst-free mechanochemical methods be applied to synthesize 5,6-Dimethylbenzimidazole derivatives?

Mechanochemical synthesis (e.g., ball-milling) avoids solvents and catalysts by leveraging mechanical energy. While successful for quinoxalines , its application to 5,6-dimethyl derivatives requires testing due to steric effects. Preliminary trials suggest 30-minute milling with diamine and ketones yields 60–75% products .

Q. How do electron-withdrawing vs. donating substituents affect regioselectivity in benzimidazole ring formation?

Electron-withdrawing groups (e.g., -NO₂) on the diamine increase electrophilicity, favoring cyclization at the meta position. In contrast, electron-donating groups (e.g., -OCH₃) require harsher conditions. Hammett plots and DFT calculations validate these trends .

Q. What challenges arise in synthesizing polyimide polymers from this compound, and how are they mitigated?

The methyl groups reduce solubility in polar aprotic solvents, complicating polymerization. Solutions include copolymerization with flexible diamines (e.g., 4,4'-oxydianiline) or using dianhydrides with bulky substituents (e.g., 6FDA) to enhance processability .

Q. How can computational chemistry predict regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) models transition states to predict regioselectivity. For example, methyl groups at C5/C6 lower the energy barrier for electrophilic substitution at C2, guiding targeted synthesis of 2-substituted derivatives .

Q. What role do by-products play in optimizing reaction conditions for large-scale synthesis?

By-products like uncyclized intermediates or oxidized species (e.g., nitro derivatives) indicate suboptimal stoichiometry or oxygen exposure. Process optimization involves inert atmospheres (N₂/Ar), stoichiometric control (1:1 diamine:acid), and quenching with NaHCO₃ to minimize degradation .

Methodological Recommendations

- Experimental Design : Use Design of Experiments (DoE) to optimize temperature, pH, and reagent ratios. For example, a Central Composite Design can identify interactions between variables .

- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., NMR vs. X-ray crystallography) and replicate studies under controlled conditions .

- Scalability : Pilot-scale reactions should prioritize continuous flow systems (e.g., microreactors) to maintain efficiency observed in microdroplet methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.